molecular formula C17H17N3O4S B11063928 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11063928
M. Wt: 359.4 g/mol
InChI Key: XVWAEIOETCCGNF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, an oxadiazole moiety, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thienyl boronic acids or stannanes.

    Attachment of the Dimethoxyphenyl Ethyl Group: This step involves the alkylation of the oxadiazole intermediate with a dimethoxyphenyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethyl group but lacks the oxadiazole and thienyl moieties.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-acrylamide: Contains a similar aromatic structure but differs in the presence of an acrylamide group instead of the oxadiazole and thienyl groups.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H17N3O4S/c1-22-12-6-5-11(10-13(12)23-2)7-8-18-16(21)17-19-15(20-24-17)14-4-3-9-25-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)

InChI Key

XVWAEIOETCCGNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NO2)C3=CC=CS3)OC

Origin of Product

United States

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